synthesis and characterization of 1-(4-Nitrophenyl)azetidine
synthesis and characterization of 1-(4-Nitrophenyl)azetidine
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Nitrophenyl)azetidine
This guide provides a comprehensive overview of the synthesis and detailed characterization of 1-(4-Nitrophenyl)azetidine, a key heterocyclic scaffold. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry, valued for its ability to impart unique conformational constraints and improve physicochemical properties in drug candidates.[1][2] However, the synthesis of these strained ring systems presents unique challenges due to unfavorable ring strain energy.[3] This document outlines a reliable synthetic protocol, explains the underlying mechanistic principles, and details a robust workflow for structural verification and purity assessment, tailored for researchers in synthetic chemistry and drug development.
Part 1: Strategic Synthesis of 1-(4-Nitrophenyl)azetidine
The construction of the N-aryl azetidine core requires a careful selection of starting materials and reaction conditions to overcome the activation energy associated with forming a strained four-membered ring. The chosen strategy is a direct N-arylation approach via a one-pot cyclocondensation, which is efficient and utilizes readily available commercial reagents.
Synthetic Approach: One-Pot Double Nucleophilic Substitution
The synthesis is achieved through the reaction of 4-nitroaniline with 1,3-dibromopropane. This method is selected for its straightforwardness and reliability. The reaction proceeds via a double nucleophilic substitution (SN2) mechanism, where the nucleophilic nitrogen of the aniline first displaces one bromide, followed by an intramolecular cyclization to displace the second bromide, forming the azetidine ring. A non-nucleophilic base is crucial to deprotonate the aniline and the subsequent ammonium intermediate, facilitating the cyclization step.
Reaction Mechanism and Rationale
The mechanism involves two key SN2 steps.
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Initial Alkylation: 4-nitroaniline, acting as the nucleophile, attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing the first bromide ion. This forms an N-(3-bromopropyl)-4-nitroanilinium intermediate.
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Intramolecular Cyclization: A base, such as potassium carbonate, deprotonates the ammonium salt, generating a secondary amine. This amine then undergoes a rapid intramolecular SN2 reaction, attacking the terminal carbon and displacing the second bromide ion to form the strained four-membered azetidine ring. The 4-exo-tet cyclization is generally favored in such systems.[3]
Below is a diagram illustrating the proposed mechanistic pathway.
Caption: Proposed mechanism for the synthesis of 1-(4-Nitrophenyl)azetidine.
Detailed Experimental Protocol
This protocol is designed to be self-validating, incorporating in-process checks to monitor reaction progress.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 4-Nitroaniline | 138.12 | 1.38 g | 1.0 |
| 1,3-Dibromopropane | 201.89 | 2.42 g (1.3 mL) | 1.2 |
| Potassium Carbonate | 138.21 | 4.15 g | 3.0 |
| Acetonitrile (MeCN) | - | 100 mL | - |
Procedure:
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitroaniline (1.38 g, 10.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and acetonitrile (100 mL).
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Addition of Alkylating Agent: Begin stirring the suspension at room temperature. Add 1,3-dibromopropane (1.3 mL, 12.0 mmol) to the mixture dropwise over 5 minutes.
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Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 4-nitroaniline spot (visualized under UV light) indicates reaction completion.
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetonitrile.
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Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
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Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
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Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-(4-Nitrophenyl)azetidine as a solid. Dry the product under high vacuum.
Part 2: Comprehensive Characterization
Structural confirmation and purity assessment are critical. A combination of spectroscopic techniques provides unambiguous evidence for the formation of the target compound.
Characterization Workflow
The logical flow for confirming the structure of the synthesized product is outlined below.
Caption: Logical workflow for the characterization of the synthesized compound.
Spectroscopic Data Analysis
The following tables summarize the expected spectroscopic data for 1-(4-Nitrophenyl)azetidine.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.15 | Doublet (d) | 2H | Ar-H (ortho to NO₂) | Protons deshielded by the electron-withdrawing nitro group. |
| ~ 6.50 | Doublet (d) | 2H | Ar-H (meta to NO₂) | Protons shielded relative to their ortho counterparts. |
| ~ 4.05 | Triplet (t) | 4H | N-CH₂ -CH₂ | Protons adjacent to the electron-withdrawing nitrogen atom. |
| ~ 2.40 | Quintet (p) | 2H | N-CH₂-CH₂ | Central methylene protons, split by four adjacent protons. |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 153.0 | Ar-C -N | Quaternary carbon attached to nitrogen, highly deshielded. |
| ~ 138.5 | Ar-C -NO₂ | Quaternary carbon attached to the nitro group. |
| ~ 126.0 | Ar-C H (ortho to NO₂) | Aromatic carbons deshielded by the nitro group. |
| ~ 111.0 | Ar-C H (meta to NO₂) | Aromatic carbons shielded by the azetidine nitrogen's donating effect. |
| ~ 51.5 | N-C H₂-CH₂ | Aliphatic carbons directly attached to the nitrogen. |
| ~ 17.0 | N-CH₂-C H₂ | Central aliphatic carbon, least deshielded of the ring carbons. |
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3110-3080 | C-H Stretch | Aromatic C-H |
| ~ 2960-2850 | C-H Stretch | Aliphatic C-H |
| ~ 1595, 1490 | C=C Stretch | Aromatic C=C |
| ~ 1510, 1330 | N-O Asymmetric & Symmetric Stretch | Nitro Group (NO₂) |
| ~ 1250 | C-N Stretch | Aryl-N and Alkyl-N |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 178 | [M]⁺˙ (Molecular Ion) |
| 150 | [M - C₂H₄]⁺˙ (Loss of ethylene from the azetidine ring) |
| 132 | [M - NO₂]⁺ |
| 122 | [C₆H₄N-CH₂CH₂]⁺ |
| 76 | [C₆H₄]⁺˙ |
The molecular ion peak at m/z 178 confirms the molecular formula C₉H₁₀N₂O₂. Fragmentation patterns, such as the loss of ethylene from the azetidine ring, further corroborate the proposed structure.[4]
Part 3: Safety and Handling
Working with 1-(4-Nitrophenyl)azetidine and its precursors requires adherence to strict safety protocols.
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Hazard Identification: The target compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[5] It may cause skin and serious eye irritation.[6] The starting material, 4-nitroaniline, is toxic and a suspected carcinogen. 1,3-dibromopropane is a lachrymator and is harmful.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[7]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[7][9]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.
References
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University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Available from: [Link]
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University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available from: [Link]
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Journal of Medicinal and Chemical Sciences. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Available from: [Link]
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The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). Available from: [Link]
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Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. (2023). Available from: [Link]
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ACS.org. NMR Guidelines for ACS Journals. Available from: [Link]
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NIH. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available from: [Link]
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Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Available from: [Link]
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ResearchGate. Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. (2025). Available from: [Link]
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A One-pot preparation of 1,3- disubstituted Azetidine. (2024). Available from: [Link]
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PubChemLite. 3-(4-nitrophenyl)azetidine (C9H10N2O2). Available from: [Link]
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NIST WebBook. Acetamide, N-(4-nitrophenyl)-. Available from: [Link]
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ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Available from: [Link]
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CDN. Infrared Spectroscopy. Available from: [Link]
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